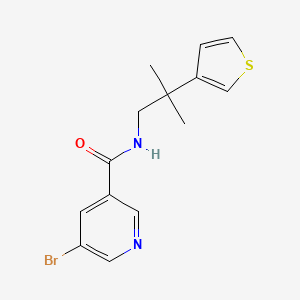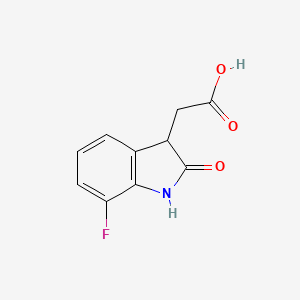
2-(4-benzylpiperazin-1-yl)-N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzylpiperazine, which is a class of compounds often used in the synthesis of pharmaceuticals . It also contains a pyrimidine ring, which is a common structure in many biological compounds .
Molecular Structure Analysis
The compound contains several functional groups, including a benzylpiperazine, a dimethoxyphenyl group, and a nitropyrimidine group. These groups could potentially influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive .Scientific Research Applications
Drug Discovery and Development
Compounds containing the 2,4-diamino- and 2,4,6-triaminopyrimidine scaffold have shown promise in drug discovery, particularly as ligands for histamine receptors. Structure-activity relationship (SAR) studies have led to the identification of compounds with high affinity and selectivity for human histamine H3 receptors (hH3Rs), indicating their potential as therapeutic agents for disorders related to histamine function. These studies also extend to the identification of multifunctional agents for the treatment of Alzheimer's disease, showcasing the versatility of the core structure in addressing multiple targets, including anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities (Sadek et al., 2014); (Mohamed et al., 2012).
Molecular Modeling and Drug-likeness Metrics
Initial metric analyses based on target-oriented drug-likeness for compounds with the 2,4-diamino- and 2,4,6-triaminopyrimidine backbone have been conducted to predictively quantify lipophilicity, ligand efficiency, and other parameters critical for the development of potential ligands. This research provides a foundation for the rational design of new compounds with enhanced therapeutic profiles by integrating pharmacophore elements into structural scaffolds with known affinities for particular receptors (Sadek et al., 2014).
Receptor Studies and Pharmacophore Development
The integration of the 2-aminopyrimidine core structure with various pharmacophore elements has led to compounds with high receptor affinity and selectivity, providing valuable insights into the molecular interactions governing receptor-ligand binding. These studies have not only advanced our understanding of receptor pharmacology but also facilitated the development of new therapeutic agents with optimized efficacy and safety profiles (Altenbach et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O4/c1-33-17-8-9-19(34-2)18(14-17)25-22-20(30(31)32)21(24)26-23(27-22)29-12-10-28(11-13-29)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H3,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCYKMJDHCVDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2431433.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2431439.png)
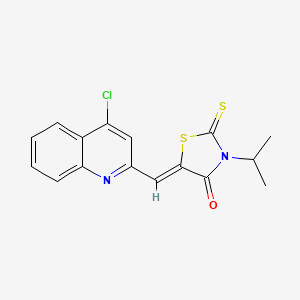

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2431443.png)

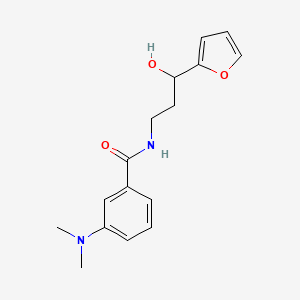
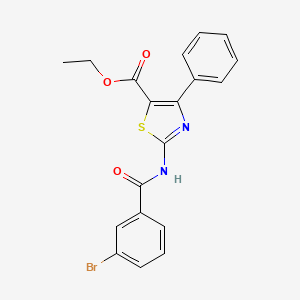
![3,4,5-trimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2431449.png)
